molecular formula C9H15Cl2N3O B1603343 2-(Piperidin-4-yloxy)pyrazine dihydrochloride CAS No. 950649-21-5

2-(Piperidin-4-yloxy)pyrazine dihydrochloride

Cat. No.: B1603343
CAS No.: 950649-21-5
M. Wt: 252.14 g/mol
InChI Key: CIYZUZVEWDMGLX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The parent compound, prior to salt formation, carries the International Union of Pure and Applied Chemistry name 2-piperidin-4-yloxypyrazine, which precisely describes the structural connectivity between the pyrazine and piperidine ring systems. This nomenclature indicates that the piperidine ring is attached to the pyrazine system through an oxygen atom at the 4-position of the piperidine ring and the 2-position of the pyrazine ring.

The Chemical Abstracts Service has assigned distinct registry numbers for both the free base and the dihydrochloride salt forms of this compound. The parent free base compound 2-(piperidin-4-yloxy)pyrazine is registered under Chemical Abstracts Service number 615576-64-2. The dihydrochloride salt form carries Chemical Abstracts Service registry number 950649-21-5, reflecting its distinct chemical identity as a protonated salt. The Chemical Abstracts Service systematic name for the salt form is recorded as "Pyrazine, 2-(4-piperidinyloxy)-, hydrochloride (1:2)", which explicitly indicates the stoichiometric relationship between the organic base and hydrochloric acid.

Alternative nomenclature systems provide additional systematic names for this compound. The compound appears in chemical databases under various synonyms including "2-[(Piperidin-4-yl)oxy]pyrazine dihydrochloride" and "2-(piperidin-4-yloxy)pyrazine 2HCl". These alternative naming conventions maintain chemical accuracy while offering different perspectives on structural description, with some emphasizing the ether linkage through bracketing conventions and others highlighting the salt stoichiometry through numerical prefixes.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is represented as C9H15Cl2N3O, which accounts for the organic base plus two equivalents of hydrochloric acid. This formulation can alternatively be expressed as C9H13N3O·2HCl to emphasize the salt nature of the compound. The molecular weight of the dihydrochloride salt is calculated as 252.14 grams per mole, representing a significant increase from the parent free base molecular weight of 179.22 grams per mole.

Structural analysis reveals that this compound contains three distinct nitrogen atoms, each with different electronic environments and protonation potentials. The pyrazine ring contributes two nitrogen atoms positioned at the 1 and 4 positions relative to each other, creating a symmetrical diazine system. The third nitrogen atom resides within the piperidine ring, where it exists as a secondary amine functionality. The oxygen atom connecting the two ring systems functions as an ether linkage, specifically connecting the 4-position of the piperidine ring to the 2-position of the pyrazine ring.

The structural connectivity eliminates several potential isomeric arrangements. The ether linkage could theoretically occur at different positions on either ring system, but the specific 2-pyrazine to 4-piperidine connection defines this particular isomer. Alternative connection points would generate distinct structural isomers with different chemical and physical properties. The piperidine ring could potentially connect through its 2-position, 3-position, or 4-position, while the pyrazine ring offers connection possibilities at its 2-position or 3-position, given the symmetrical nature of the diazine system.

Structural Component Position Connectivity Chemical Environment
Pyrazine Ring 2-position Ether oxygen attachment Electron-deficient aromatic carbon
Piperidine Ring 4-position Ether oxygen attachment Saturated aliphatic carbon
Piperidine Nitrogen 1-position Secondary amine Basic nitrogen with lone pair
Pyrazine Nitrogen 1,4-positions Aromatic diazine Weakly basic aromatic nitrogen

Salt Formation Rationale: Protonation Sites in Dihydrochloride Form

The formation of the dihydrochloride salt involves selective protonation of basic nitrogen atoms within the molecular structure, driven by the relative basicity differences between the available nitrogen sites. Piperidine functions as a significantly stronger base compared to pyrazine, with reported pKa values of approximately 11.12 for piperidine versus 0.65 for pyrazine. This substantial basicity difference of over 10 pKa units explains the preferential protonation patterns observed in the dihydrochloride salt formation.

The primary protonation site occurs at the piperidine nitrogen atom, which exists as a secondary amine with a readily available lone pair of electrons in an sp3 hybridized orbital. This nitrogen atom can accept a proton to form a stable ammonium cation, resulting in the first equivalent of hydrochloric acid incorporation. The piperidine nitrogen's high basicity stems from its aliphatic environment and the electron-donating character of the saturated carbon framework surrounding the nitrogen atom.

Secondary protonation in the dihydrochloride formation involves one of the pyrazine nitrogen atoms, despite their significantly lower basicity compared to the piperidine nitrogen. Pyrazine nitrogen atoms exist in sp2 hybridized states within the aromatic ring system, with lone pairs occupying orbitals in the molecular plane. The electron-withdrawing nature of the aromatic pyrazine system, particularly with two electronegative nitrogen atoms present, substantially reduces the electron density available for protonation. However, under acidic conditions with excess hydrochloric acid, protonation of pyrazine nitrogen becomes thermodynamically favorable, leading to the formation of the dihydrochloride salt.

The stoichiometric 1:2 ratio between the organic base and hydrochloric acid reflects the capacity of the molecule to accommodate two protons while maintaining overall structural stability. The protonation pattern creates a doubly charged cationic species balanced by two chloride counterions. This charge distribution influences the compound's solubility characteristics, crystalline packing arrangements, and interaction capabilities with other molecular species. The salt formation effectively converts a moderately basic organic compound into a highly polar, water-soluble ionic species while preserving the core structural framework of the heterocyclic system.

Properties

IUPAC Name

2-piperidin-4-yloxypyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZUZVEWDMGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589988
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950649-21-5
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting Material: 2-chloropyrazine or substituted chloropyrazines (e.g., 2-chloro-5-nitropyrazine).
  • Nucleophile: Piperidine or piperidin-4-ol derivatives.
  • Base: Potassium carbonate (K2CO3) is commonly used to neutralize generated HCl and promote substitution.
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol/water mixtures.
  • Temperature: Reflux conditions (typically 80–110 °C) to drive the substitution.
  • Salt Formation: Post-reaction treatment with hydrochloric acid (HCl) to convert the free base into the dihydrochloride salt, enhancing solubility and stability.

Typical Synthetic Route

Step Description Reagents/Conditions Outcome
1 Nucleophilic substitution of 2-chloropyrazine with piperidine 2-chloropyrazine + piperidine, K2CO3, reflux in ethanol/water or DMSO Formation of 2-(piperidin-4-yloxy)pyrazine free base
2 Salt formation Treatment with HCl (aqueous) Conversion to this compound

Alternative Routes

  • Reduction Route: Starting from 2-chloro-5-nitropyrazine, nucleophilic substitution with piperidine is followed by catalytic hydrogenation (H2, Pd catalyst) to reduce the nitro group, yielding the target compound.
  • Mitsunobu Reaction: For related pyrazine derivatives, the hydroxy group on pyrazine can be alkylated with Boc-protected piperidine alcohols using Mitsunobu conditions, followed by deprotection to yield piperidinyl ethers. Though more common for substituted analogs, this method illustrates alternative synthetic flexibility.

Reaction Mechanism Insights

  • The nucleophilic substitution proceeds via SNAr, where the electron-deficient pyrazine ring facilitates displacement of the chlorine atom by the nucleophilic oxygen of piperidin-4-ol or nitrogen of piperidine.
  • The base scavenges the released HCl, driving the reaction forward.
  • The final salt formation with hydrochloric acid ensures the compound's stability and solubility, critical for pharmaceutical applications.

Industrial Scale Considerations

  • Industrial synthesis mirrors laboratory routes but emphasizes process optimization for yield, purity, and scalability.
  • Continuous flow reactors and automated systems are employed to control reaction parameters precisely.
  • Purification typically involves crystallization of the dihydrochloride salt to achieve pharmaceutical-grade material.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution 2-chloropyrazine Piperidine, K2CO3, HCl Reflux in ethanol/water or DMSO Straightforward, high yield Requires careful control of temperature and pH
Reduction route 2-chloro-5-nitropyrazine Piperidine, H2, Pd catalyst Multi-step, catalytic hydrogenation Access to nitro-substituted intermediates Additional reduction step adds complexity
Mitsunobu alkylation (for analogs) Hydroxy-pyrazine + Boc-piperidinemethanol Mitsunobu reagents, deprotection Room temp to mild heating Useful for substituted derivatives More steps, expensive reagents

Research Findings and Data

  • The reaction of 2-chloropyrazine with piperidine under reflux with potassium carbonate yields the free base, which upon acidification forms the dihydrochloride salt with good purity and yield.
  • The compound is soluble and stable in its dihydrochloride form, making it suitable for pharmaceutical formulation and biochemical assays.
  • Reduction of nitro-substituted pyrazines followed by substitution provides access to derivatives with potential biological activities, expanding the compound's utility.
  • Alternative synthetic strategies such as Mitsunobu alkylation enable functionalization at different positions on the pyrazine ring, useful in structure-activity relationship studies.
  • Industrial processes focus on continuous flow synthesis to enhance throughput and reproducibility.

Chemical Reactions Analysis

2-(Piperidin-4-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound is particularly important in the synthesis of pharmaceuticals aimed at treating neurological disorders. It acts as an intermediate in the development of drugs that target specific receptors involved in neuropharmacology. For instance, studies have shown that derivatives of piperidine can enhance the efficacy of drugs like Donepezil, which inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, potentially improving cognitive function in Alzheimer's disease patients .

Agrochemical Formulations

In agrochemistry, 2-(Piperidin-4-yloxy)pyrazine dihydrochloride contributes to the formulation of pesticides and herbicides. Its solubility and stability properties enhance the effectiveness of these agrochemicals, making them more efficient in controlling pests and weeds while minimizing environmental impact .

Biochemical Research

The compound is extensively utilized in biochemical assays to study receptor interactions and enzyme inhibition. This research is critical for understanding cellular mechanisms and drug action at a molecular level. It has been employed as a ligand in receptor binding studies, providing insights into drug-receptor dynamics that are essential for drug discovery .

Material Science

In material science, the unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials often require specific chemical resistance and stability under various conditions, which this compound can provide .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry. This application ensures accurate measurements and consistency in chemical analyses across various laboratory settings. Its role as a standard helps maintain quality control in research and industrial applications .

Case Studies and Research Findings

Table 1: Summary of Applications

Application AreaSpecific Uses
PharmaceuticalIntermediate for drugs targeting neurological disorders; enhances drug efficacy
AgrochemicalImproves solubility and stability of pesticides and herbicides
Biochemical ResearchStudies receptor interactions; aids in drug discovery
Material ScienceDevelopment of polymers and coatings with specific chemical resistance
Analytical ChemistryStandard reference material for accurate chemical analysis

Notable Research Insights

  • Pharmaceutical Research : Recent studies have indicated that compounds similar to this compound exhibit potential as dual inhibitors for AChE and BuChE, enhancing their therapeutic profiles against cognitive decline associated with Alzheimer’s disease .
  • Agrochemical Efficacy : The incorporation of this compound into pesticide formulations has shown to significantly increase their effectiveness, leading to reduced application rates while maintaining pest control efficacy .
  • Biochemical Mechanisms : Research involving this compound has revealed its ability to modulate receptor activity, which is crucial for understanding how drugs can be designed to interact more effectively with biological targets.

Mechanism of Action

The exact mechanism of action of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise effects and mechanisms .

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities but also exhibit distinct differences that make this compound unique in its applications and properties.

Biological Activity

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a chemical compound characterized by its unique structural features, including a piperidine ring and a pyrazine moiety. This compound has garnered attention in the pharmaceutical and biochemical research communities due to its potential biological activities, particularly as a ligand for various receptors and its role in drug development.

  • Molecular Formula : C₈H₁₃Cl₂N₂O
  • Molecular Weight : 208.11 g/mol
  • Solubility : Highly soluble in water, making it suitable for pharmaceutical formulations and biochemical assays.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Receptor Binding : The compound has been studied for its binding affinity to specific receptors, which is crucial for drug development. It may act as a ligand for neurotransmitter receptors, potentially influencing neurological pathways .
  • Pharmacological Applications : It serves as an intermediate in the synthesis of drugs targeting neurological disorders and has applications in agrochemical formulations, enhancing the effectiveness of pesticides .

The mechanism by which this compound exerts its biological effects is primarily through receptor interaction. Studies suggest that modifications to its structure can significantly alter its activity profile. For example, the presence of the piperidine moiety is essential for maintaining receptor affinity .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloridePyrrolidine instead of piperidineDifferent receptor interaction profiles
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amineFluorinated pyrimidine moietyEnhanced potency against certain cancer types
2-(Pyridin-4-yloxy)pyrazine dihydrochloridePyridine instead of piperidinePotentially different pharmacological effects

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

  • Pharmacological Studies : In one study, researchers investigated the compound's effects on cell proliferation in pancreatic ductal adenocarcinoma (PDAC). The results indicated that derivatives of this compound could inhibit PDAC cell growth by inducing cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
  • Biochemical Assays : The compound has been employed in various biochemical assays to study receptor interactions. These studies help elucidate the cellular mechanisms involved in drug action, providing insights into how modifications to the compound's structure can enhance or diminish its efficacy.
  • Agrochemical Applications : Research also points to the utility of this compound in agrochemical formulations, where it improves the solubility and stability of active ingredients in pesticides and herbicides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, and how are intermediates characterized?

  • Methodology :

  • Step 1 : React pyrazine derivatives (e.g., pyrazinoic acid) with thionyl chloride to form reactive intermediates like 2-pyrazinyl chloride, followed by nucleophilic substitution with piperidin-4-ol .
  • Step 2 : Purify intermediates via recrystallization or column chromatography. Characterize using ¹H/¹³C NMR (confirm substitution patterns) and IR spectroscopy (identify functional groups like C-O and N-H stretches) .
  • Step 3 : Treat the final product with HCl to form the dihydrochloride salt, confirmed by mass spectrometry (molecular ion peaks) and elemental analysis (Cl⁻ content) .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Analytical Workflow :

  • HPLC/UPLC : Quantify purity (>95% for most studies) and detect degradation products (e.g., hydrolysis under acidic/basic conditions) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperatures).
  • pH Stability Tests : Incubate the compound in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy (absorbance shifts) .

Q. What safety protocols are critical during handling and storage?

  • Precautions :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as piperidine derivatives may cause irritation .
  • Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can low yields in the nucleophilic substitution step be addressed during synthesis?

  • Troubleshooting :

  • Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry (e.g., excess piperidin-4-ol) .

Q. What experimental strategies are effective for studying this compound's interaction with biological targets (e.g., receptors)?

  • Multi-Modal Approach :

  • Computational Docking : Predict binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina .
  • In Vitro Assays : Perform radioligand binding assays (e.g., ³H-labeled compounds) to measure IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine/pyrazine moieties and compare bioactivity .

Q. How can contradictory data regarding its biological activity (e.g., agonist vs. antagonist effects) be resolved?

  • Data Reconciliation :

  • Assay Standardization : Control variables like cell line selection (HEK293 vs. CHO) and incubation times .
  • Metabolic Stability Tests : Use LC-MS to identify metabolites that may interfere with activity measurements .
  • Orthogonal Validation : Confirm results with cAMP/GTPγS binding assays or calcium flux assays to cross-verify signaling pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-4-yloxy)pyrazine dihydrochloride
Reactant of Route 2
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2-(Piperidin-4-yloxy)pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.